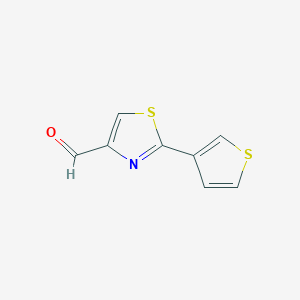

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde

描述

属性

IUPAC Name |

2-thiophen-3-yl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-3-7-5-12-8(9-7)6-1-2-11-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHCPMXMQIOHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184003-54-0 | |

| Record name | 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization Using Thiosemicarbazide and Phenacyl Bromide Derivatives

- Starting Materials : Thiosemicarbazide, thiophene-3-carbaldehyde or its derivatives, and phenacyl bromide.

- Reaction Conditions : Reflux in ethanol with acetic acid as a catalyst, typically for 2 to 6 hours.

- Mechanism : The nucleophilic nitrogen of thiosemicarbazide attacks the carbonyl carbon of the aldehyde or ketone, followed by intramolecular cyclization and nucleophilic substitution on the α-bromoketone to form the thiazole ring.

- Yields : Moderate to high yields (50–90%) depending on solvent and temperature.

- Advantages : This method is straightforward, uses readily available starting materials, and is amenable to scale-up.

Microwave-Assisted Synthesis

- Procedure : Microwave irradiation accelerates the cyclization of pyrazoline derivatives with phenacyl bromides in ethanol.

- Reaction Time : Reduced significantly to 5–6 minutes compared to conventional reflux.

- Yields : Enhanced yields reported, often exceeding 80%.

- Benefits : Improved reaction efficiency, reduced energy consumption, and cleaner reaction profiles.

Visible-Light Irradiation Method

- Reagents : Thiosemicarbazide (1.0 mmol), heteroaryl aldehydes (including thiophene-3-carbaldehyde), 1,3-diketones, and N-bromosuccinimide (NBS).

- Solvent : Aqueous ethanol (EtOH/H2O) mixtures, with an optimized ratio of 4:1.

- Conditions : Stirring under white LED visible-light irradiation for 1–2 hours.

- Yield Data :

| Run | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | DCM | 12 | No reaction (nr) |

| 2 | DCE | 12 | No reaction (nr) |

| 3 | THF | 7 | 20 |

| 4 | DMF | 8 | 38 |

| 6 | MeOH | 4 | 65 |

| 7 | EtOH | 2 | 82 |

| 8 | H2O | 3.5 | 55 |

| 9 | EtOH/H2O (1:1) | 3 | 70 |

| 10 | EtOH/H2O (2:1) | 2 | 75 |

| 11 | EtOH/H2O (3:1) | 2 | 76 |

| 12 | EtOH/H2O (4:1) | 1.5 | 92 |

- Interpretation : The best yield (92%) was achieved using EtOH/H2O (4:1) solvent mixture under visible-light irradiation, indicating the importance of solvent polarity and light activation in promoting the reaction.

Cyclization via Chalcone Intermediates

- Process : Chalcones derived from thiophene aldehydes undergo condensation with thiosemicarbazide to form thiosemicarbazones, which then cyclize with phenacyl bromides.

- Conditions : Reflux in ethanol with acetic acid catalyst for 4–6 hours.

- Yields : Moderate to good, typically 60–85%.

- Applications : This method allows for structural diversity by varying chalcone substituents and is useful for synthesizing bioactive thiazole derivatives.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Solvent & Conditions | Reaction Time | Yield Range (%) | Advantages |

|---|---|---|---|---|---|

| Thiosemicarbazide + Phenacyl Bromide | Thiosemicarbazide, phenacyl bromide, thiophene aldehyde | Ethanol, reflux, acetic acid catalyst | 2–6 hours | 50–90 | Simple, scalable, good yields |

| Microwave-Assisted Cyclization | Pyrazoline derivatives, phenacyl bromide | Ethanol, microwave irradiation | 5–6 minutes | >80 | Rapid, energy-efficient |

| Visible-Light Irradiation | Thiosemicarbazide, heteroaryl aldehydes, NBS | EtOH/H2O (4:1), white LED light | 1.5–2 hours | Up to 92 | Green chemistry, high yield |

| Chalcone Route | Chalcones, thiosemicarbazide, phenacyl bromide | Ethanol, reflux, acetic acid | 4–6 hours | 60–85 | Structural diversity, bioactivity |

Notes on Purification and Characterization

- Purification : Products are typically purified by recrystallization from ethanol or ethanol/water mixtures.

- Characterization : Confirmed by IR spectroscopy, 1D and 2D NMR, high-resolution mass spectrometry (HRMS), and sometimes single-crystal X-ray diffraction.

- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether mixtures is commonly used.

Research Findings and Practical Considerations

- The visible-light irradiation method represents a modern, eco-friendly approach with superior yields and shorter reaction times compared to traditional reflux methods.

- Microwave-assisted synthesis is advantageous for rapid library synthesis in medicinal chemistry.

- Solvent choice critically affects yield and reaction rate; ethanol and ethanol/water mixtures are preferred for their green chemistry profile and efficiency.

- The presence of the thiophene ring is vital for biological activity, and synthetic routes allow for its effective incorporation at the 2-position of the thiazole.

- The aldehyde group at the 4-position is introduced either directly from the starting aldehyde or via oxidation steps post-cyclization.

化学反应分析

Types of Reactions: 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid.

Reduction: 2-(Thiophen-3-yl)-1,3-thiazole-4-methanol.

Substitution: Various substituted thiophene and thiazole derivatives.

科学研究应用

Synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde

The synthesis of this compound typically involves the condensation of thiophene derivatives with thiazole precursors. The general synthetic route includes:

- Condensation Reaction : The reaction between thiophene and thiazole derivatives under acidic conditions to form the desired aldehyde.

- Purification : The product is purified using recrystallization techniques to ensure high purity for biological testing.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance:

- Inhibition Studies : Compounds derived from this structure have demonstrated significant antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans .

- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds often range from 0.313 to 0.625 µg/ml, indicating potent antimicrobial efficacy .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 7a | S. aureus | 0.313 |

| 7b | E. coli | 0.625 |

| Ciprofloxacin | P. aeruginosa | 0.625 |

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

- Cell Line Studies : Research indicates that compounds based on this structure exhibit significant cytotoxic effects against pancreatic cancer cell lines, with IC50 values ranging from micromolar to sub-micromolar levels .

- Mechanism of Action : The anticancer activity is attributed to the modulation of key regulators involved in epithelial-to-mesenchymal transition (EMT), leading to reduced cell migration and enhanced apoptosis in tumor cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12a | Panc-1 | 0.23 |

| 12h | SUIT-2 | 11.4 |

Computational Studies

Computational methods such as density functional theory (DFT) calculations and molecular docking simulations have been employed to understand the electronic properties and binding interactions of this compound with biological targets . These studies provide insights that guide the rational design of more potent derivatives.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene-based compounds demonstrated that modifications at the aldehyde position significantly enhance antimicrobial activity. The study utilized disk diffusion methods to assess effectiveness against a panel of bacterial and fungal strains, confirming that certain derivatives exhibited superior inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Potential

In another investigation focused on pancreatic ductal adenocarcinoma, derivatives of this compound were tested for their antiproliferative effects. Results indicated that specific compounds led to a marked decrease in cell viability across multiple cancer cell lines, supporting their potential as therapeutic agents against resistant cancer forms .

作用机制

The mechanism of action of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of key bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Structural Analogs

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Key Observations:

Halogenated phenyl groups (e.g., Br, F) may improve metabolic stability but reduce solubility compared to thiophene .

Aldehyde Position :

- Aldehyde at position 4 (thiazole core) vs. position 2 (as in 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde) alters conjugation and reactivity. Position 4 may enhance electrophilicity due to proximity to the thiazole nitrogen .

Core Heterocycle :

Computational and Experimental Data Gaps

- The target compound lacks experimental data on synthesis, spectroscopy (IR, NMR), and bioactivity, unlike its analogs (e.g., provides detailed spectral data for benzodiazol-thiazole derivatives).

- Predicted collision cross-section (CCS) values for mass spectrometry () could guide future analytical characterization.

生物活性

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a thiophene ring fused with a thiazole moiety, which is known for its diverse biological activities. The aldehyde functional group at the 4-position enhances reactivity, making it a suitable candidate for further derivatization to improve biological efficacy.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of thiazoles, including this compound, exhibit significant cytotoxic properties against various cancer cell lines. For instance:

- Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of cancer cells such as breast carcinoma (T47D), colon carcinoma (HT-29), and leukemia cells (Jurkat E6.1). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| T47D (Breast) | 15.0 | Apoptosis induction |

| HT-29 (Colon) | 20.5 | Cell cycle arrest |

| Jurkat E6.1 (Leukemia) | 10.2 | Caspase activation |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that thiazole derivatives can effectively inhibit the growth of both bacterial and fungal strains:

- Bacterial Inhibition : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Compounds in this class often inhibit enzymes critical for cell survival in pathogens.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leads to programmed cell death.

- Interaction with Cellular Targets : Molecular docking studies suggest strong binding affinity to targets involved in cancer progression and microbial resistance .

Case Studies

A notable case study evaluated the anticancer properties of a series of thiazole derivatives including this compound. The study found that modifications on the thiophene and thiazole rings could enhance cytotoxicity significantly:

- Study Findings : Derivatives with electron-withdrawing groups showed improved activity against A549 lung cancer cells with IC50 values dropping below 10 µM when compared to unmodified compounds.

常见问题

Q. Basic

- ¹H NMR : A singlet at δ ~9.8–10.2 ppm confirms the aldehyde proton. Thiophene protons appear as multiplets at δ ~7.2–7.5 ppm, while thiazole protons resonate at δ ~8.1–8.3 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-S stretches at ~650–750 cm⁻¹ validate the structure.

- Mass Spectrometry : The molecular ion peak (m/z ~207.23) aligns with the molecular formula C₈H₅NOS₂ .

How can researchers address contradictions in reported biological activities of thiazole-thiophene hybrids?

Advanced

Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ values) often arise from:

- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers) .

- Compound purity : HPLC (≥95% purity) and elemental analysis ensure reproducibility.

- Stereochemical factors : Chiral centers or tautomerism (e.g., thione-thiol equilibrium) may influence activity.

Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) mitigate variability.

What are the primary applications of this compound in medicinal chemistry?

Basic

The aldehyde group serves as a versatile handle for synthesizing:

- Schiff bases : Condensation with amines yields imine derivatives with reported antifungal and anticancer activity .

- Heterocyclic hybrids : Coupling with pyrazole or triazole moieties enhances bioactivity (e.g., COX-2 inhibition) .

- Metal complexes : Coordination with transition metals (e.g., Cu²⁺) can improve pharmacokinetic properties .

How do electron-donating/withdrawing substituents on the thiophene ring impact synthesis optimization?

Advanced

Substituents alter reaction kinetics and product stability:

- Electron-withdrawing groups (Cl, NO₂) : Require higher temperatures (100–120°C) and polar aprotic solvents (DMF) to stabilize intermediates .

- Electron-donating groups (CH₃, OCH₃) : Accelerate cyclization but may necessitate lower temperatures to avoid side reactions (e.g., oxidation) .

A comparative study using Hammett σ values correlates substituent effects with yield trends (Table 1).

Table 1 : Substituent Effects on Synthesis Yield

| Substituent | σ Value | Yield (%) |

|---|---|---|

| -NO₂ | +0.78 | 45 |

| -Cl | +0.23 | 68 |

| -CH₃ | -0.17 | 82 |

What structural analogs of this compound show promise in drug discovery?

Advanced

Analogous compounds with modified heterocycles or substituents include:

- 2-(Pyridin-3-yl)-1,3-thiazole-4-carbaldehyde : Exhibits enhanced binding to kinase targets due to pyridine’s π-stacking capability .

- 4-(4-Chloro-pyrazol-1-yl)thiophene-2-carbaldehyde : Demonstrates herbicidal activity via inhibition of acetolactate synthase .

Comparative QSAR studies can identify critical pharmacophores (e.g., aldehyde position, heteroatom arrangement).

What strategies validate the mechanism of thiazole ring formation during synthesis?

Q. Advanced

- Isotopic labeling : Using ¹³C-labeled thioamide precursors tracks cyclization pathways via NMR .

- Kinetic studies : Monitoring intermediate concentrations (e.g., thioamide-aldehyde adducts) via LC-MS identifies rate-determining steps .

- Computational modeling : Transition state analysis (e.g., Gaussian 09) reveals energy barriers for ring closure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。